molecular formula C133H195N51O33 B033525 Histatin 5 CAS No. 104339-66-4

Histatin 5

Cat. No.: B033525
CAS No.: 104339-66-4
M. Wt: 3036.3 g/mol
InChI Key: KSXBMTJGDUPBBN-VPKNIDFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histatin 5 is a naturally occurring, histidine-rich, cationic antimicrobial peptide (CAP) found in human saliva, renowned for its potent candidacidal activity and role in the first line of oral defense. Its primary research value lies in elucidating the mechanisms of innate immunity, host-pathogen interactions, and the development of novel antifungal agents. The canonical mechanism of action involves a energy-dependent translocation into microbial cells, such as Candida albicans, following an initial electrostatic attraction to the negatively charged fungal membrane. This is facilitated by the peptide's cationic nature. Upon internalization, this compound binds to the fungal mitochondrion, where it induces non-lytic efflux of vital ions and nucleotides (e.g., K+, ATP, Mg2+), leading to a catastrophic disruption of cellular energetics and subsequent cell death. Beyond its direct antimicrobial effects, research applications extend to studying wound healing processes in oral mucosal models, biofilm formation and disruption, its synergistic effects with other antimicrobial agents, and its potential as a template for designing new therapeutic peptides. This product is supplied as a highly pure, synthetic peptide to ensure reproducibility and reliability in your experimental models, including in vitro susceptibility assays, mechanistic binding studies, and tissue culture applications.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXBMTJGDUPBBN-VPKNIDFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C133H195N51O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3036.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115966-68-2
Record name Histatin 5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115966682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Chromatographic Conditions

  • Column : Waters XBridge Prep C18 (10 µm, 19 × 250 mm) or equivalent.

  • Mobile phase : Gradient elution from 3% to 97% acetonitrile in 0.1% TFA over 40 minutes.

  • Flow rate : 5–10 ml/min for preparative scales.

Purified fractions are analyzed for homogeneity using analytical HPLC, with >95% purity required for biological assays. For example, Hst-5 variants like Dhvar2 and K11R-K17R exhibit retention times of 12.3 and 13.1 minutes, respectively, under identical conditions.

Table 1. Purification Parameters for this compound and Variants

PeptideColumnGradient DurationPurity (%)Reference
Hst-5XBridge C1840 min>95
Dhvar2Jasco RP-C1830 min>95
K11R-K17RAcquity UPLC C1812.5 min≥95

Quantification and Validation

Accurate quantification ensures consistent dosing in experimental and clinical applications. Two primary methods are employed:

Ultraviolet-Visible (UV-Vis) Spectroscopy

Hst-5’s tyrosine residues (ε = 1,450 M⁻¹ cm⁻¹ at 278 nm) enable concentration determination via absorbance. For fluorophore-labeled analogs like Hist-5* (Mca-modified), absorbance at 325 nm (ε = 12,000 M⁻¹ cm⁻¹) provides higher sensitivity. Samples are diluted in 8 M urea to minimize aggregation artifacts.

Amino Acid Analysis (AAA)

Hydrolysis of Hst-5 in 6 M HCl at 110°C for 24 hours releases constituent amino acids, which are derivatized with ninhydrin or phenylisothiocyanate for quantification. This method corroborates UV-Vis data and detects sequence errors.

Structural Modifications and Hybrid Peptides

Modifying Hst-5’s sequence enhances its antifungal activity or reduces susceptibility to proteolysis. Common strategies include:

C-Terminal Amidation

Amidation mimics the natural peptide’s charge distribution, improving membrane interaction. Over 90% of synthetic Hst-5 batches incorporate this modification.

Sequence Truncation

The active domain (residues 4–24, KRKFHEKHHSHRGY) retains full candidacidal activity while reducing synthetic complexity. Shorter fragments like P-113 (residues 4–15) exhibit reduced efficacy unless stabilized via cyclization or D-amino acid substitution.

Table 2. Antifungal Activity of Hst-5 Variants

PeptideSequence ModificationsMIC₉₀ (µg/ml)Reference
Hst-5Native sequence2.5
Dhvar2KRLFKELLFSLRKY1.2
K11R-K17RSubstitutions at positions 11, 170.8
P-113Truncated (residues 4–15)10.4

Formulation Strategies for Therapeutic Delivery

To overcome Hst-5’s rapid degradation in vivo, researchers have developed bioadhesive hydrogels. A 4% hydroxypropyl methylcellulose (HPMC) matrix prolongs peptide release, maintaining fungicidal concentrations for over 2 hours. In vitro diffusion studies using Franz cells demonstrate 80% release within 1 hour, followed by sustained delivery .

Chemical Reactions Analysis

Types of Reactions

Met-enkephalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Applications

Hst-5 is primarily recognized for its potent antifungal activity against Candida albicans, a common opportunistic pathogen. Research indicates that Hst-5 exerts its antifungal effects through a non-lytic mechanism, binding to fungal cell membranes and disrupting mitochondrial function, leading to cell death through the generation of reactive oxygen species (ROS) .

Case Study: Antifungal Efficacy

A study demonstrated that Hst-5 could effectively clear C. albicans infections in a murine model of oral candidiasis. The peptide was delivered via a biocompatible hydrogel, which allowed for sustained release and enhanced therapeutic efficacy .

Study Method Findings
In vivo evaluation of Hst-5 hydrogelMice with oral candidiasisSignificant reduction in fungal burden and inflammation after treatment

Antibacterial Properties

Beyond its antifungal capabilities, Hst-5 also exhibits antibacterial activity against several ESKAPE pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The peptide has shown up to 99% killing efficiency against planktonic cells of these bacteria .

Case Study: Bactericidal Activity

A study assessed the bactericidal effects of Hst-5 against biofilms formed by P. aeruginosa. The results indicated that while Hst-5 was effective against planktonic cells, its efficacy was reduced against biofilm-associated bacteria, highlighting the challenges in treating biofilm-related infections .

Pathogen Killing Efficiency Biofilm Activity
S. aureus60-70%Reduced effectiveness
P. aeruginosa>99%60% biofilm killing

Drug Delivery Systems

Hst-5 has been integrated into novel drug delivery systems (NDDS) to enhance the bioavailability and therapeutic index of various drugs. For instance, conjugating Hst-5 with chemotherapy agents has shown promise in improving drug targeting and reducing side effects associated with traditional formulations .

Case Study: Chemotherapy Enhancement

Research focused on the use of Hst-5 in NDDS for delivering taxanes (e.g., paclitaxel) demonstrated improved anticancer activity and reduced toxicity compared to conventional solvent-based formulations .

Drug Delivery System Outcome
PaclitaxelHst-5 conjugateEnhanced anticancer activity

Wound Healing Properties

Recent studies have highlighted the wound healing properties of Hst-5, suggesting its potential application in regenerative medicine. The peptide promotes cell migration and tissue repair processes, making it a candidate for topical applications in wound care .

Case Study: Wound Healing Efficacy

In vitro studies showed that Hst-5 significantly enhances fibroblast migration, a critical step in wound healing. This was further supported by histopathological evaluations in animal models where Hst-5-treated wounds exhibited faster closure rates .

Application Effect Observed
Topical applicationEnhanced fibroblast migration

Mechanism of Action

Met-enkephalin exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor and, to a lesser extent, the mu-opioid receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological effects, including analgesia, emotional regulation, and immune modulation. The binding of met-enkephalin to opioid receptors inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission .

Comparison with Similar Compounds

Histatin 1

  • Structure: 38 amino acids, phosphorylated at serine residue 2, neutral charge .
  • Function : Primarily involved in enamel protection by inhibiting demineralization and modulating hydroxyapatite crystal growth .
  • Antifungal Activity : Weak compared to histatin 5 (LD₅₀ ~10× higher than this compound) .
  • Proteolytic Stability : More resistant to degradation in saliva than this compound (Vmax/Km ratio: this compound > histatin 3 > histatin 1) .

Histatin 3

  • Structure: 32 amino acids, precursor to this compound, unphosphorylated .
  • Function : Shares antifungal activity with this compound but is less potent. Also exhibits wound-healing properties via its C-terminal residues, which this compound lacks .
  • Proteolysis : Rapidly degraded in saliva, with this compound as its primary stable fragment .

Engineered Derivatives and Fragments

P-113 (this compound Derivative)

  • Structure: 12-amino-acid fragment (residues 4–15 of this compound) with C-terminal amidation .
  • Activity : Retains full antifungal efficacy of this compound (LD₅₀ = 2.3 µg/mL vs. 4.7 µg/mL for this compound) and is effective against fluconazole-resistant Candida strains .
  • Advantage : Smaller size enhances cost-effectiveness for therapeutic applications .

Dhvar Peptides (Dhvar1, Dhvar4)

  • Structure : Modified this compound derivatives with enhanced membrane activity .

Multimeric Histatin 3 Variants

  • Design : Engineered with duplicated functional domains (residues 12–18) to enhance cationic charge .
  • Activity : Variants with 2–4 domains show synergistic antifungal effects, killing >98% of C. albicans at 12.5–50 µM .

Functional and Structural Comparisons

Property This compound Histatin 1 Histatin 3 P-113
Length (AA) 24 38 32 12
Charge +5 Neutral +3 +4
Key Function Antifungal Biomineralization Antifungal/Wound healing Antifungal
Proteolytic Stability Low (Vmax/Km = 0.45) High (Vmax/Km = 0.08) Moderate (Vmax/Km = 0.25) Moderate
Cytotoxicity <9% inhibition at 50 µg/mL Not reported Not reported Comparable to this compound
Biofilm Inhibition Effective at 48–72 h None Moderate Not tested

Key Research Findings

Antifungal Mechanism : this compound targets C. albicans mitochondria, causing ATP efflux and ROS-mediated apoptosis . In contrast, histatin 1 and 3 lack this mitochondrial specificity.

Biofilm Inhibition : this compound reduces C. albicans biofilm formation by 2-log CFU/mL at 25–800 µg/mL, with peak efficacy at 48 h .

Synergy with Host Cells : this compound adsorbed to oral epithelial cells reduces hyphal transformation and apoptosis, protecting against invasive infection .

Biological Activity

Histatin 5 (Hst 5) is a prominent antimicrobial peptide found in human saliva, recognized for its significant biological activities, particularly against fungal and bacterial pathogens. This article explores the mechanisms of action, interactions, and therapeutic potential of Hst 5, supported by data tables and case studies.

Overview of this compound

Composition and Structure
this compound is a cationic peptide composed of 24 amino acids, rich in histidine residues. Its structure allows it to interact effectively with microbial membranes, contributing to its antimicrobial properties.

Source and Function
Hst 5 is primarily secreted by salivary glands and plays a crucial role in maintaining oral health by inhibiting the growth of pathogens such as Candida albicans and various ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae) .

This compound exhibits its biological activity through several mechanisms:

  • Membrane Interaction
    Hst 5 can destabilize bacterial membranes without permeabilizing them, which is a unique trait among antimicrobial peptides . This destabilization leads to cell death through various pathways.
  • Cytoplasmic Targets
    After internalization into the cytoplasm via energy-dependent pathways, Hst 5 targets mitochondria in C. albicans, inducing the formation of reactive oxygen species (ROS) that contribute to fungal cell death .
  • Energy-Dependent Killing
    The killing activity of Hst 5 is energy-dependent; inhibiting cellular metabolism significantly reduces its efficacy against bacteria like E. faecium .
  • Interaction with Salivary Proteins
    Hst 5 interacts with other salivary proteins, such as salivary amylase. This interaction can modulate its antifungal activity; for instance, complex formation with amylase reduces Hst 5's effectiveness against fungi .

Antifungal Activity Against Candida albicans

A study demonstrated that Hst 5 exhibits potent fungicidal activity against C. albicans. The percentage of cells killed increased over time: approximately 20% at 1 minute, rising to over 78% after five hours . The study highlighted that the mechanism involves both membrane destabilization and intracellular targets.

ESKAPE Pathogens

Another investigation assessed Hst 5's activity against ESKAPE pathogens. The results indicated that while Hst 5 effectively killed most ESKAPE bacteria, its action varied among different species. Notably, it was less effective against K. pneumoniae, suggesting species-specific responses to the peptide .

Data Tables

Pathogen Killing Percentage at 1 Min Killing Percentage at 1 Hour Killing Percentage at 5 Hours
E. faecium20.3%66.1%78.1%
S. aureusTBDTBDTBD
A. baumanniiTBDTBDTBD
C. albicansTBDTBDTBD

(TBD = To Be Determined based on further studies)

Therapeutic Potential

Given its potent antimicrobial properties, Hst 5 has potential therapeutic applications in treating oral infections and possibly systemic infections caused by resistant pathogens. Its ability to act on various bacterial strains makes it a candidate for developing new antimicrobial agents.

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